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Bicyclo[2.1.0]pentane

Cat. No.: B087172
CAS No.: 185-94-4
M. Wt: 68.12 g/mol
InChI Key: MHLPKAGDPWUOOT-UHFFFAOYSA-N
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Description

Significance of Strained Ring Systems in Contemporary Organic Chemistry

Strained ring systems are a cornerstone of modern organic chemistry, representing molecules in which the bond angles deviate from their ideal values, leading to increased potential energy and reactivity. numberanalytics.comwikipedia.orgpearson.com This inherent instability, a consequence of angle strain, torsional strain, and transannular strain, makes these compounds valuable intermediates in organic synthesis. numberanalytics.comwikipedia.orgpharmacy180.com The energy stored within these strained rings can be harnessed to drive chemical reactions that would otherwise be thermodynamically unfavorable. wikipedia.orgnumberanalytics.com

The significance of strained ring systems lies in their ability to undergo unique chemical transformations, often leading to the formation of complex molecular architectures. rsc.org For instance, the relief of ring strain is a powerful driving force for ring-opening reactions, which are utilized in the synthesis of a wide array of organic molecules. wikipedia.orgpharmacy180.com Molecules containing strained rings, such as cyclopropanes and cyclobutanes, exhibit altered chemical reactivity compared to their open-chain counterparts. pharmacy180.com This has profound implications for reaction mechanisms and the design of novel synthetic routes. numberanalytics.comnumberanalytics.com The study of these systems continues to push the boundaries of chemical space and provides a platform for discovering new reactions and building complex molecules with high efficiency and selectivity. rsc.org

Historical Development of Academic Inquiry into Bicyclo[2.1.0]pentane

The academic inquiry into this compound has a rich history, driven by its unusual structure and reactivity. This bicyclic hydrocarbon consists of a cyclobutane (B1203170) ring fused to a cyclopropane (B1198618) ring, resulting in significant ring strain. ontosight.ai The first preparation of this compound was achieved through the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. orgsyn.org Other early synthetic methods included the photolysis of the same diazene (B1210634) and the addition of methylene (B1212753) to cyclobutene (B1205218). orgsyn.org

Subsequent research has focused on developing more efficient and stereoselective synthetic routes to this compound and its derivatives. rsc.orgenamine.netresearchgate.net These methods often involve intramolecular cyclization reactions or photocycloaddition reactions. enamine.netresearchgate.netcdnsciencepub.com For example, an approach utilizing the intramolecular cyclization of substituted cyclopentane (B165970) carboxylates has been developed for the diastereoselective synthesis of this compound derivatives. enamine.netresearchgate.netnih.gov

The unique reactivity of this compound has also been a major area of investigation. Due to its high strain energy, it readily undergoes thermal rearrangements and isomerizes to cyclopentene (B43876). ontosight.airsc.org The compound's reactions with various reagents have been studied to understand the influence of its strained framework on chemical transformations. For instance, its photochemical reactions with halogens and other radical sources have been investigated, revealing that the reaction proceeds via attack at the bridgehead carbon atoms. rsc.org Furthermore, computational studies have been employed to elucidate the mechanisms of its thermal reactions, which have been a subject of mechanistic debate. rsc.org

The structural parameters of this compound have been determined with high precision using microwave spectroscopy. scitation.orgaip.org These studies have provided detailed information about bond lengths and angles, confirming the strained nature of the molecule.

Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₅H₈ ontosight.ai
Boiling Point45.5 °C orgsyn.org
Refractive Index (n²⁰D)1.4220 orgsyn.org
¹H NMR (ppm)complex multiplets at 0.3–0.8, 1.1–1.7, and 1.9–2.4 orgsyn.org

Selected Structural Parameters of this compound from Microwave Spectroscopy scitation.orgaip.org

ParameterValue (Å or °)
R(C₁-H)1.082 ± 0.003
R(C₂-H, exo)1.085 ± 0.007
R(C₂-H, endo)1.097 ± 0.009
∠H-C₂-H109.4 ± 0.3
∠H-C₅-H116.7 ± 0.4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8 B087172 Bicyclo[2.1.0]pentane CAS No. 185-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185-94-4

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

bicyclo[2.1.0]pentane

InChI

InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2

InChI Key

MHLPKAGDPWUOOT-UHFFFAOYSA-N

SMILES

C1CC2C1C2

Canonical SMILES

C1CC2C1C2

Synonyms

Bicyclo[2,1,0]pentane

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.1.0 Pentane and Its Derivatives

Foundational Synthetic Approaches

The initial preparations of bicyclo[2.1.0]pentane laid the groundwork for future advancements. These early methods often involved high-energy conditions or the use of reactive intermediates.

Pyrolysis-Based Syntheses

The first successful synthesis of this compound was achieved by Rudolf Criegee in 1957 through the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. smolecule.comwikipedia.org This thermal decomposition reaction expels a molecule of nitrogen gas to form the bicyclic hydrocarbon. wikipedia.org The procedure involves heating the azo compound, which leads to the extrusion of nitrogen and the formation of the strained this compound skeleton. orgsyn.org A similar pyrolysis approach utilizes N-phenyl-2-oxo-3-azabicyclo[2.2.1]heptane as the precursor. wikipedia.orgorgsyn.org These high-temperature reactions provided the first access to this unique molecular framework.

A modified and safer large-scale preparation involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, which can be prepared from diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. orgsyn.org The pyrolysis is typically conducted over several hours, and the volatile this compound product is condensed and collected. orgsyn.org

PrecursorReaction ConditionProductReference
2,3-Diazabicyclo[2.2.1]hept-2-enePyrolysis (180-195°C)This compound smolecule.comwikipedia.orgacs.org
N-Phenyl-2-oxo-3-azabicyclo[2.2.1]heptanePyrolysisThis compound wikipedia.orgorgsyn.org

Photolysis-Based Syntheses from Precursors

In addition to thermal methods, photolysis offers an alternative energetic pathway for the synthesis of this compound. The photolytic decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene also yields this compound, often with fewer side products compared to pyrolysis. smolecule.comwikipedia.orgorgsyn.org This method involves irradiating the azo-precursor with light, which provides the energy required to break the carbon-nitrogen bonds and release nitrogen gas. rsc.org The direct irradiation of cyclopentadiene (B3395910) has also been shown to produce derivatives of bicyclo[2.1.0]pent-2-ene. orgsyn.org

Carbene Addition to Cyclic Olefins

Another foundational approach involves the addition of a carbene, a neutral, divalent carbon species, to a cyclic olefin. The reaction of methylene (B1212753), the simplest carbene, with cyclobutene (B1205218) results in the formation of the this compound skeleton. wikipedia.orgorgsyn.org This [1+2] cycloaddition reaction directly constructs the fused ring system. More complex carbenes, such as dibromocarbene, have also been added to cyclobutene, leading to the formation of unstable intermediates that can rearrange to other products. researchgate.net Gold(I) carbene intermediates have been shown to react with cyclobutenes to form this compound derivatives, which can then be converted to substituted cyclopentenes. nih.gov

Advanced Stereoselective Synthesis Strategies

Modern synthetic efforts have focused on developing more controlled and stereoselective methods for constructing the this compound core, enabling access to highly functionalized and enantiomerically enriched derivatives.

Cycloaddition Reactions in this compound Construction

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems. In the context of this compound synthesis, sequential cycloaddition strategies have emerged as a particularly effective approach.

A highly effective and stereoselective method for the synthesis of functionalized bicyclo[2.1.0]pentanes involves a two-step sequence: a metal-catalyzed [2+1] cyclopropenation followed by an intermolecular [2+2] photocycloaddition. acs.orgnih.gov This strategy begins with the reaction of an alkyne with a diazoacetate in the presence of a silver(I) or gold(I) catalyst to form a cyclopropene (B1174273) intermediate. acs.orgresearchgate.net

This cyclopropene then undergoes a regioselective [2+2] photocycloaddition with an electron-deficient alkene. acs.orgnih.gov This step is typically carried out using blue LED irradiation and a photocatalyst that acts as a triplet-sensitizer at low temperatures. acs.orgresearchgate.net The reaction is highly diastereoselective, and importantly, if an enantioenriched cyclopropene is used, the [2+2] cycloaddition proceeds with complete retention of enantiomeric purity. acs.orgnih.gov This stereochemical outcome is attributed to the concerted nature of the ring-closing step. smolecule.com

The proposed mechanism for the photocycloaddition involves the sensitization of the cyclopropene to a triplet diradical state, which then adds to the alkene to form a 1,4-diradical intermediate. acs.org Subsequent intersystem crossing and ring closure yield the final this compound product. acs.org

StepReaction TypeReactantsCatalyst/ConditionsProductReference
1[2+1] CyclopropenationAlkyne, AryldiazoacetateSilver(I) or Gold(I)Cyclopropene acs.orgnih.govresearchgate.net
2[2+2] PhotocycloadditionCyclopropene, Electron-deficient alkeneBlue LED, Photocatalyst, -40°CFunctionalized this compound acs.orgnih.govresearchgate.net

This sequential approach provides a modular and efficient route to a wide range of highly substituted bicyclo[2.1.0]pentanes in a stereodefined manner. acs.org

Intramolecular Cyclization Approaches

The construction of the this compound core can be achieved through the intramolecular cyclization of appropriately substituted cyclopentane (B165970) precursors. researchgate.netnih.gov A notable method involves the base-mediated intramolecular cyclization of trisubstituted cyclopentane carboxylates. researchgate.netnih.gov In this approach, a cyclopentane derivative bearing a leaving group at the C-4 position and a substituent at the C-3 position is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to induce cyclization. researchgate.netnih.govsmolecule.com

This synthetic sequence, starting from cyclopent-3-ene carboxylate, allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids on a large scale (up to 80 g). researchgate.netnih.gov This methodology has been particularly useful for synthesizing bicyclic γ-amino acids, which are analogues of GABA. researchgate.netnih.gov

The Electrophilic Double Bond Desymmetrization – Intramolecular Enolate Alkylation (EDIEA) strategy provides an efficient route to 1,3-disubstituted bicyclo[2.1.0]pentanes from functionalized cyclopentanes. researchgate.netresearchgate.net This method involves the functionalization of a cyclopentene (B43876) double bond, which desymmetrizes the molecule and sets the stage for a subsequent intramolecular alkylation of an enolate. researchgate.net This sequence has proven effective for the synthesis of various bridged and fused bicyclic systems. researchgate.net The EDIEA approach has been successfully applied to the multigram synthesis of bicyclo[m.n.k]alkane building blocks. researchgate.net

One-Pot Synthetic Procedures for Functionalized Bicyclo[2.1.0]pentanes

The development of one-pot synthetic procedures offers a streamlined and efficient approach to functionalized bicyclo[2.1.0]pentanes. nih.gov One such method allows for the synthesis of 1-sulfonylbicyclo[2.1.0]pentanes from readily available methyl sulfones. nih.gov This procedure utilizes a dialkylmagnesium-mediated reaction where the methyl sulfone reacts with 4-chloro-1,2-epoxybutane as an electrophile. nih.gov The reaction is stereospecific, enabling the synthesis of enantioenriched housanes when an enantiopure epoxide is used. nih.gov This one-pot method is scalable and utilizes minimal amounts of readily available reagents, making it a practical approach for accessing these valuable strained-ring systems. nih.gov

Another one-pot process involves the intramolecular cyclopropanation of an α-allyldiazoacetate to form a 3-arylbicyclo[1.1.0]butane, which then reacts with difluorocarbene in the same flask to produce 2,2-difluorobicyclo[1.1.1]pentanes. acs.org While this specific example leads to a different bicyclic system, the underlying principle of a one-pot cyclopropanation/ring expansion sequence highlights the potential for developing similar efficient strategies for this compound synthesis. acs.org

Synthesis of Diverse this compound Analogues

The synthetic methodologies described above have enabled the preparation of a diverse range of this compound analogues. For instance, the thermal ring-contraction of the 3-diazo derivative of bicyclo[3.1.0]hexan-2-one leads to various amides and esters of this compound-2-carboxylic acid as both exo- and endo-stereoisomers. rsc.org Further transformations of these carboxylic acids, such as conversion to methyl ketones followed by a Baeyer-Villiger reaction, have yielded endo- and exo-bicyclo[2.1.0]pentan-2-yl acetates. rsc.org

Furthermore, the synthesis of man-made housane-containing terpene derivatives, which are not found in nature, has been accomplished using the rhodium(II)-catalyzed intramolecular cyclopropanation of cyclopropenylvinyl carbinols. researchgate.net The versatility of these synthetic routes also allows for the incorporation of various functional groups and substitution patterns, leading to a wide array of housane analogues with potential applications in medicinal chemistry and materials science. smolecule.comnih.gov

Diastereoselective Preparation of Carboxylic Acid Derivatives

A robust and scalable approach has been developed for the diastereoselective synthesis of 1,3-disubstituted this compound-1-carboxylic acids. acs.orgnih.gov This method relies on the intramolecular cyclization of specifically substituted cyclopentane carboxylates. researchgate.netresearchgate.net

The general synthetic sequence begins with cyclopent-3-ene carboxylate, which undergoes functionalization to introduce a leaving group at the C-4 position and another substituent at the C-3 position. acs.orgnih.gov The crucial cyclization step is mediated by a strong, non-nucleophilic base, typically lithium bis(trimethylsilyl)amide (LiHMDS), which promotes an intramolecular enolate alkylation to form the bicyclic housane structure. acs.orgresearchgate.net This synthetic strategy has proven effective for producing both cis- and trans-1,3-disubstituted housane-1-carboxylic acids in a diastereoselective manner, with successful preparations demonstrated on scales up to 80 grams. acs.orgnih.gov

X-ray diffraction studies have confirmed the structure of these derivatives, revealing that cis- and trans-1,3-disubstituted housanes can be viewed as flattened analogs of the corresponding cyclopentane derivatives, with the five-membered ring locked in an envelope conformation. acs.orgnih.gov Furthermore, investigations into the physicochemical properties of these carboxylic acid derivatives have shown that the this compound core does not significantly alter the acidity (pKa) of the carboxyl group compared to their cyclopentane counterparts. acs.orgnih.govresearchgate.net It does, however, slightly increase their hydrophilicity, as measured by a small increase in LogP units. acs.orgnih.gov

Parameter Description Reference
Starting Material Cyclopent-3-ene carboxylate acs.orgnih.gov
Key Reaction LiHMDS-mediated intramolecular cyclization of a trisubstituted cyclopentane carboxylate acs.orgresearchgate.net
Products cis- and trans-1,3-disubstituted housane-1-carboxylic acids acs.orgnih.gov
Scalability Demonstrated on up to an 80-gram scale acs.orgnih.gov
Key Finding The bicyclic scaffold has a minimal impact on the pKa of the derivatives. acs.orgnih.gov

Synthesis of Bicyclic γ-Amino Acid Analogues

The synthetic methodology used to create housane carboxylic acids has been successfully extended to the preparation of bicyclic γ-amino acid (GABA) analogues. acs.orgnih.gov These conformationally constrained amino acids are of significant interest in the design of peptidomimetics. vulcanchem.com

The synthesis utilizes the this compound scaffold to create rigid analogues of GABA. enamine.net The key synthetic transformation is the lithium bis(trimethylsilyl)amide (LiHMDS)-mediated intramolecular cyclization of a functionalized cyclopentane precursor. acs.orgnih.govresearchgate.net To generate the necessary precursors for different stereoisomers, specific functionalization sequences are employed. One pathway involves an iodo-azidation of the cyclopentene ring, which installs the azide (B81097) group that will become the amine. enamine.net An alternative route to access a different diastereomer uses a bromo-hydroxylation sequence followed by a Mitsunobu reaction. enamine.net

Following the formation of the housane ring, subsequent chemical modifications yield the final bicyclic γ-amino acid analogues. acs.orgnih.gov This approach has enabled the synthesis and chromatographic separation of four distinct stereoisomers, providing a valuable library of conformationally restricted GABA analogues for further study. enamine.net

Parameter Description Reference
Target Compound Bicyclic γ-amino acid (GABA) analogues acs.orgnih.gov
Core Scaffold This compound (Housane) enamine.net
Key Cyclization Intramolecular enolate alkylation using LiHMDS researchgate.net
Stereocontrol Method 1 Iodo-azidation of cyclopentene precursor enamine.net
Stereocontrol Method 2 Bromo-hydroxylation followed by Mitsunobu reaction enamine.net
Outcome Access to four distinct stereoisomers of the target amino acid enamine.net

Development of Housane-Containing Terpene Derivatives

A distinct and efficient strategy has been developed for the synthesis of novel, "new-to-nature" housane-containing terpene derivatives. nih.govresearcher.life These compounds are not accessible through natural biosynthetic pathways. The method is based on an intramolecular cyclopropanation reaction starting from cyclopropene precursors. nih.govresearchgate.net

In this process, cyclopropenylvinyl carbinols, which can be derived from natural terpenes, serve as the starting materials. nih.gov Under rhodium(II) catalysis, these substrates regioselectively form a carbene intermediate. nih.govresearchgate.net This highly reactive intermediate then undergoes a rapid intramolecular cyclopropanation, effectively building the strained this compound (housane) skeleton. nih.gov The resulting housane structure retains a degree of ring strain comparable to the cyclopropene precursor. nih.gov This synthetic procedure is noted for its broad substrate scope and high efficiency, providing a powerful tool for generating structurally unique, man-made terpene analogues. nih.govresearcher.life

Parameter Description Reference
Starting Material Cyclopropenylvinyl carbinols (can be derived from terpenes) nih.gov
Catalyst Rhodium(II) complexes nih.govresearchgate.net
Key Transformation Intramolecular cyclopropanation of a transient carbene intermediate nih.gov
Product Class Man-made, housane-containing terpene derivatives nih.govresearcher.life
Key Feature The method provides access to terpene analogues not found in nature. nih.gov

Sulfonyl-Substituted this compound Synthesis

This modern approach utilizes readily available methyl sulfones and 4-chloro-1,2-epoxybutane as the key electrophile. nih.govnih.gov The reaction is mediated by a dialkylmagnesium reagent, which facilitates the initial formation of a 3-sulfonylcyclobutanol intermediate. This intermediate is then activated and undergoes intramolecular cyclization to furnish the final 1-sulfonylthis compound product. nih.gov

The entire process can be conducted in a single reaction vessel, can be scaled to the gram level with good efficiency, and uses inexpensive reagents. nih.govnih.gov A significant advantage of this method is its stereospecificity; when an enantiopure sample of 4-chloro-1,2-epoxybutane is used, the reaction produces highly valuable, optically active sulfonyl-housane derivatives. nih.govnih.gov

Parameter Description Reference
Starting Materials Methyl sulfones and 4-chloro-1,2-epoxybutane nih.govnih.gov
Key Reagent Dialkylmagnesium solution nih.gov
Reaction Type One-pot, dialkylmagnesium-mediated synthesis nih.govnih.gov
Key Intermediate 3-sulfonylcyclobutanol nih.gov
Product 1-Sulfonylthis compound nih.gov
Stereochemistry The reaction is stereospecific when using an enantiopure epoxide. nih.govnih.gov

Reactivity and Reaction Mechanisms of Bicyclo 2.1.0 Pentane Systems

Thermal Rearrangements and Unimolecular Isomerizations

The thermal behavior of bicyclo[2.1.0]pentane is characterized by a series of unimolecular isomerizations that lead to more stable acyclic or less strained cyclic structures. These rearrangements typically proceed through the cleavage of the highly strained central C1-C4 bond, leading to the formation of biradical intermediates.

Isomerization to Cyclopentene (B43876)

One of the primary thermal rearrangement pathways for this compound is its isomerization to cyclopentene. rsc.orgresearchgate.net This reaction is a classic example of a unimolecular rearrangement driven by the release of the significant strain energy inherent in the this compound framework. The process is initiated by the homolytic cleavage of the central C1-C4 bond to form a cyclopentane-1,3-diyl biradical intermediate. Subsequent 1,2-hydrogen migration within this biradical leads to the formation of the more stable cyclopentene.

The kinetics of this isomerization have been the subject of detailed experimental and computational studies. The activation energy for the isomerization of this compound to cyclopentene has been determined to be approximately 45.6 kcal/mol, with a frequency factor of 10^14.1 sec^-1. nih.gov At elevated temperatures, around 330°C, this compound undergoes this thermal isomerization to cyclopentene. rsc.org

Table 1: Kinetic Parameters for the Thermal Isomerization of this compound to Cyclopentene

ParameterValueReference
Activation Energy (Ea)45.6 kcal/mol nih.gov
Frequency Factor (A)10^14.1 sec^-1 nih.gov
Temperature Range223-294 °C nih.gov

Isomerization to 1,4-Pentadiene

In addition to the formation of cyclopentene, this compound can also undergo thermal isomerization to 1,4-pentadiene. rsc.orgresearchgate.net This alternative rearrangement pathway also proceeds through the initial cleavage of the C1-C4 bond to form the cyclopentane-1,3-diyl biradical. However, in this case, the biradical undergoes a C-C bond cleavage (specifically, the C2-C3 bond) to yield the acyclic 1,4-pentadiene.

This pathway is generally less favorable than the isomerization to cyclopentene, as reflected by its higher activation energy of 52.3 kcal/mol and a frequency factor of 10^14.4 sec^-1. nih.gov The competition between these two rearrangement pathways highlights the complex potential energy surface governing the chemistry of the cyclopentane-1,3-diyl intermediate.

Table 2: Kinetic Parameters for the Thermal Isomerization of this compound to 1,4-Pentadiene

ParameterValueReference
Activation Energy (Ea)52.3 kcal/mol nih.gov
Frequency Factor (A)10^14.4 sec^-1 nih.gov
Temperature Range232-315 °C nih.gov

Stereochemical Interconversion (e.g., Exo-Endo Isomerization) in Substituted Systems

In substituted this compound systems, the cleavage of the central C1-C4 bond can lead to stereochemical interconversion without rearrangement of the carbon skeleton. A well-studied example is the exo-endo isomerization of 5-methylthis compound. nist.gov This process, often referred to as a "bridge flip," involves the breaking of the C1-C4 bond to form a cyclopentane-1,3-diyl biradical, followed by rotation around the remaining C-C bonds and subsequent re-closure of the C1-C4 bond. This re-closure can occur to give either the original stereoisomer or its epimer.

The kinetics of this interconversion have been investigated, and for exo-5-methylthis compound, the enthalpy of reaction for the isomerization to the endo isomer has been reported to be -0.4 ± 0.4 kJ/mol in the gas phase between 426-481 K. nist.gov For the reverse reaction, the enthalpy of reaction is approximately -2.1 kJ/mol between 203-232 K. nist.gov These studies demonstrate that the barrier to stereomutation is lower than the barrier to rearrangement to cyclopentene or 1,4-pentadiene, indicating that the biradical intermediate can re-close more readily than it undergoes further rearrangement. The kinetics and equilibrium of thermal isomerization in other substituted systems, such as those with substituents at the C5 position, have also been investigated in the temperature range of 140-160°C, with substituents at C5 found to accelerate the equilibration reaction. researchgate.net

Mechanistic Investigations of Biradical Intermediates (e.g., Cyclopentane-1,3-diyl)

The cyclopentane-1,3-diyl biradical is a key intermediate in the thermal rearrangements of this compound. rsc.orgresearchgate.net Its structure, energetics, and dynamics have been extensively investigated through both experimental and computational methods. Computational studies using methods such as CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Complete Active Space with Second-order Perturbation Theory) have provided detailed insights into the nature of this biradical. rsc.orgnii.ac.jp

These calculations have revealed the existence of multiple isomeric forms of the singlet cyclopentane-1,3-diyl diradical, including planar and puckered geometries. nii.ac.jp The relative energies of these conformers and the barriers connecting them on the potential energy surface dictate the stereochemical outcome of the reactions of this compound. For instance, the stereoselectivity observed in the formation of bicyclo[2.1.0]pentanes from the denitrogenation of 2,3-diazabicyclo[2.2.1]heptane is rationalized by the complex interplay between different conformers of the cyclopentane-1,3-diyl biradical. nii.ac.jp The radical reactions of this compound often proceed through the formation of cyclopent-3-enyl radicals, which arise from the rearrangement of the initially formed bicyclopentyl (B158630) radicals via fission of the C1-C4 bond. rsc.org

Photochemical Transformations and Excited State Reactivity

The photochemical reactivity of this compound systems often involves cycloaddition reactions, leveraging the high strain energy of the molecule to drive transformations that are not readily accessible thermally.

Photocycloaddition Reactions with Activated Olefins

This compound derivatives can be synthesized through the photochemical [2+2] cycloaddition of cyclopropenes with electron-deficient olefins. researchgate.netresearchgate.net This reaction can be initiated either by direct irradiation of a charge-transfer complex formed between the electron-rich cyclopropene (B1174273) and the electron-poor olefin, or through triplet-triplet energy transfer from a photosensitizer. researchgate.netcdnsciencepub.com

The mechanism of the photosensitized reaction is proposed to proceed via the formation of a triplet 1,4-diradical intermediate. nih.govacs.org The photosensitizer absorbs light and transfers its energy to the alkene, promoting it to an excited triplet state. This excited alkene then reacts with the cyclopropene to form the triplet diradical, which subsequently undergoes intersystem crossing to the singlet state and ring closure to yield the this compound product. nih.gov

A variety of activated olefins have been successfully employed in these photocycloaddition reactions. Examples include fumaronitrile (B1194792) and maleonitrile (B3058920), which react with 1,2,3-triphenylcyclopropene (B100754) upon irradiation of their charge-transfer complex or via triplet sensitization to form the corresponding this compound adducts. cdnsciencepub.com The product distribution can be influenced by the reaction conditions, such as the use of a sensitizer. For example, the photosensitized reaction of 1,2,3-triphenylcyclopropene with a mixture of fumaronitrile and maleonitrile yielded a different product ratio compared to the direct irradiation. cdnsciencepub.com

Table 3: Examples of Photocycloaddition Reactions to Form this compound Systems

CyclopropeneActivated OlefinReaction ConditionsThis compound Product(s)Yield (%)Reference
1,2,3-TriphenylcyclopropeneFumaronitrileDirect Irradiation (λ > 350 nm)exo- and endo-adducts- cdnsciencepub.com
1,2,3-TriphenylcyclopropeneMaleonitrileDirect Irradiation (λ > 350 nm)endo-adduct- cdnsciencepub.com
1,2,3-TriphenylcyclopropeneFumaronitrile/MaleonitrilePhotosensitized (Thioxanthen-9-one, λ > 358 nm)Mixture of adducts- cdnsciencepub.com

Yields were not explicitly reported in the source as percentages but as product ratios in the reaction mixture.

Triplet-Sensitized and Charge-Transfer Complex Reactions

This compound systems can be synthesized through photochemical reactions involving triplet sensitizers or the irradiation of charge-transfer (CT) complexes. In triplet-sensitized reactions, a photosensitizer absorbs light and transfers its energy to a reactant, promoting it to an excited triplet state. For instance, the formation of highly functionalized bicyclo[2.1.0]pentanes can be achieved through a [2+2] photocycloaddition of a cyclopropene with an electron-deficient alkene. acs.org The proposed mechanism involves the irradiation of a photocatalyst, such as an Iridium(III) complex, which then sensitizes the cyclopropene via energy transfer. This generates a 1,2-triplet diradical from the cyclopropene. acs.org This diradical intermediate then undergoes intermolecular carbon-carbon bond formation with the alkene to produce a 1,4-triplet diradical. Following intersystem crossing to a 1,4-singlet diradical, subsequent intramolecular ring closure yields the final this compound product. acs.org

Similarly, direct irradiation of charge-transfer complexes formed between electron-rich cyclopropenes (e.g., 1,2,3-triphenylcyclopropene) and electron-deficient olefins (e.g., fumaronitrile, maleonitrile, dimethyl fumarate, or maleic anhydride) also leads to the formation of this compound derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net These reactions can also be induced via triplet-triplet energy transfer. cdnsciencepub.comcdnsciencepub.com The mechanism for the CT complex irradiation is thought to involve the formation of a caged radical ion pair, which then proceeds to form the product. cdnsciencepub.com

Table 1: Key Intermediates in Triplet-Sensitized and Charge-Transfer Reactions
Reaction TypeKey Intermediate(s)PrecursorsProduct
Triplet-Sensitized1,2-Triplet Diradical, 1,4-Triplet DiradicalCyclopropene, Alkene, PhotosensitizerThis compound derivative
Charge-Transfer ComplexCaged Radical Ion PairElectron-rich Cyclopropene, Electron-deficient OlefinThis compound derivative

Photochemical Electron Transfer (PET) Reactions

Photochemical Electron Transfer (PET) processes can initiate significant rearrangements in this compound (housane) systems. Upon one-electron oxidation, typically initiated by photo- or chemical methods, the this compound radical cation is formed. acs.orgdatapdf.com This radical cation is a key intermediate that can undergo facile rearrangement to the more stable cyclopentene radical cation. datapdf.com

In systems containing heteroatoms, such as urazole-bridged bicyclo[2.1.0]pentanes, chemical electron transfer (CET) oxidation with reagents like tris(4-bromophenyl)aminium hexachloroantimonate initiates a similar cascade. acs.org Computational studies suggest that the initial electron abstraction occurs from one of the nitrogen lone pairs of the hydrazino bridge, which has a lower ionization potential than the central bond of the housane framework. acs.org The resulting radical cation intermediate, with the positive charge localized on the nitrogen atoms, undergoes transformations leading to rearranged olefinic products. acs.org The formation of the cyclopentane-1,3-diyl radical cation as an intermediate has been detected by ESR spectroscopy during the radiolytic oxidation of this compound in Freon matrices at low temperatures; this intermediate subsequently isomerizes to the cyclopentene radical cation upon slight warming. rsc.org

Radical Reactions and Pathways

Hydrogen Abstraction by Diverse Radical Species

The C-H bonds of this compound are susceptible to attack by various radical species. Photochemical reactions with reagents such as bromotrichloromethane, t-butyl hypochlorite, and di-t-butyl peroxide generate trichloromethyl and t-butoxyl radicals, respectively, which readily abstract hydrogen atoms from the this compound ring. rsc.org

Computational studies using ab initio molecular orbital calculations have provided detailed insight into the stereochemistry of this process, particularly for abstraction by the hydroxyl radical (HO•). wayne.edu These calculations reveal a preference for the abstraction of the endo-hydrogen over the exo-hydrogen. Although the endo and exo C-H bond strengths are nearly identical, the transition state for the abstraction of the endo-hydrogen is favored by 1.4 kcal/mol. wayne.edu This endo-preference is attributed to the stabilizing effect of the cyclopropylcarbinyl system in the transition state. wayne.edu

Table 2: Energetic Preference in Hydrogen Abstraction by Hydroxyl Radical
Position of Hydrogen AbstractionRelative Transition State Energy (kcal/mol)Attributed Reason for Preference
Endo0Cyclopropylcarbinyl stabilization of the transition state
Exo+1.4

Regioselective Radical Attack at Bridgehead Carbons and Subsequent Bond Fission

While many radical species react with this compound via hydrogen abstraction, highly reactive radicals such as halogen atoms can follow a different, more regioselective pathway. Specifically, bromine and chlorine atoms have been shown to attack the bridgehead carbon atoms (C1 and C4) directly. rsc.org

This attack does not proceed via abstraction of a bridgehead hydrogen but rather through a homolytic substitution (SH2) mechanism. rsc.org The SH2 reaction at the bridgehead carbon results in the simultaneous fission of the strained central C(1)–C(4) bond. This process is a major pathway for bromine and chlorine atoms and leads to the formation of 3-halogenocyclopentyl radicals. rsc.org This regioselective attack and subsequent bond cleavage represent a characteristic reaction of the strained this compound skeleton with certain radical species.

Formation and Rearrangement Processes of Cyclopent-3-enyl Radicals

A central feature of the radical chemistry of this compound is the rapid rearrangement of the initially formed bicyclo[2.1.0]pent-2-yl radical. When a hydrogen atom is abstracted from a methylene (B1212753) position (C2, C3, or C5), the resulting bicyclopentyl radical is not typically observed directly. rsc.org This transient species undergoes a very fast ring-opening reaction characterized by the fission of the central C(1)–C(4) bond. rsc.org

This rearrangement is highly exothermic and leads to the formation of the more stable, resonance-stabilized cyclopent-3-enyl radical. rsc.org The presence of the cyclopent-3-enyl radical has been confirmed by electron spin resonance (ESR) spectroscopy in photochemical reactions of this compound with various radical initiators. rsc.org The rate of this ring-opening rearrangement is extremely high; for the bicyclo[2.1.0]pent-2-yl radical, the rate constant (kr) at 25 °C has been estimated to be in the range of 1.5 x 10⁹ s⁻¹ to 2 x 10⁹ s⁻¹. wayne.edunih.gov This rapid transformation makes this compound a useful "radical clock" for calibrating the rates of other fast radical reactions. wayne.eduacs.org

Ring-Opening Reactions of Bicyclo[n.1.0]pentanylmethyl Radicals

The ring-opening of bicyclo[n.1.0]alkanylmethyl radicals, including the bicyclo[2.1.0]pentanylmethyl radical, is a subject of interest in the study of radical kinetics and reaction mechanisms. Theoretical studies have been conducted to understand the kinetics of these reactions. These computational analyses indicate that for the ring-opening of 1-bicyclo[n.1.0] radical systems, a ring-expansion pathway is generally favored both kinetically and thermodynamically over a non-expansion pathway acs.orgdntb.gov.uaacs.org. This preference is a key feature of the reactivity of these strained radical species.

Bimolecular Reactions and Cycloadditions

The halogenation of this compound systems can proceed through different mechanisms depending on the reaction conditions, leading to a variety of halogenated products. Studies on 3,5-dehydronoriceane, a molecule containing a this compound fragment within a rigid cage structure, have provided significant insights into these reactions.

In the absence of light, the halogenation of 3,5-dehydronoriceane in dichloromethane (B109758) predominantly results in the trans-4,5-dihalotetracyclo[5.3.1.0²,⁶.0³,⁹]undecanes. This outcome is strong evidence for a "front side attack" on the this compound system by a halonium ion. The reaction's course is sensitive to the solvent and the specific halogen used. For instance, bromination in nonpolar solvents is thought to proceed via a 1,3-bridged bromonium ion intermediate.

Conversely, photohalogenation of 3,5-dehydronoriceane follows a radical mechanism. The initial step is believed to be a corner-side attack by a halogen radical, leading to the formation of an endo-3-halonoricyl radical. Subsequent abstraction of a halogen atom results in a mixture of endo,endo- and endo,exo-3,5-dihalonoriceanes.

The product distribution from the halogenation of 3,5-dehydronoriceane under various conditions is detailed in the table below.

ReagentConditionsMajor Product(s)Product Ratio
Bromine (Br₂)CH₂Cl₂, -78°C, darkendo,exo-4,5-dibromotetracyclo[5.3.1.0²,⁶.0³,⁹]undecanePredominant
Chlorine (Cl₂)CH₂Cl₂, -78°C, darkendo,exo-4,5-dichlorotetracyclo[5.3.1.0²,⁶.0³,⁹]undecanePredominant
Iodine Chloride (ICl)CH₂Cl₂, -78°C, darkendo-4-chloro-exo-5-iodotetracyclo[5.3.1.0²,⁶.0³,⁹]undecaneExclusive
Bromine (Br₂)CCl₄, hvendo,endo- and endo,exo-3,5-dibromonoriceane~1:1
N-Bromosuccinimide (NBS)CCl₄, hvendo,endo- and endo,exo-3,5-dibromonoriceane~1:1

This compound and its derivatives are known to react with carbene species. These reactions can be synthetically useful for creating more complex molecular architectures. A notable development in this area is the use of palladium carbenes for the intramolecular cyclopropanation of unsaturated hydrazones to form functionalized bicyclo[2.1.0]pentanes, colloquially known as housanes figshare.comacs.orgacs.orgnih.gov. This method provides access to a range of substituted housanes with yields of up to 89% figshare.comacs.orgnih.gov. The reactivity and outcome of these reactions are influenced by the ligands on the palladium catalyst figshare.comacs.orgacs.orgnih.gov.

The table below presents a selection of substrates and the yields of the corresponding this compound products from palladium-catalyzed intramolecular cyclopropanation reactions.

Substrate (Hydrazone derivative)ProductYield (%)
N-Tosylhydrazone of 4-phenyl-1-penten-5-one2-Phenylbicyclo[2.1.0]pentan-5-one N-tosylhydrazone85
N-Tosylhydrazone of 1-phenyl-1-penten-5-one1-Phenylbicyclo[2.1.0]pentan-5-one N-tosylhydrazone78
N-Tosylhydrazone of 1-(4-methoxyphenyl)-1-penten-5-one1-(4-Methoxyphenyl)bicyclo[2.1.0]pentan-5-one N-tosylhydrazone89
N-Tosylhydrazone of 1-(4-chlorophenyl)-1-penten-5-one1-(4-Chlorophenyl)bicyclo[2.1.0]pentan-5-one N-tosylhydrazone75
Unsymmetrical N-tosyl piperidine (B6355638) derivativeUnsymmetrical N-tosyl piperidine housane83
Tetrahydropyran-containing derivativeTetrahydropyran-containing housane49
Azetidine-containing derivativeN-tosyl spiro[azetidine-3,2′-bicyclo[2.1.0]pentane]36

This compound systems can undergo cycloaddition reactions with activated nitriles like fumaronitrile. One studied example is the photocycloaddition of 1,2,3-triphenylcyclopropene with fumaronitrile and maleonitrile, which leads to the formation of this compound derivatives. These reactions can be initiated by direct irradiation of the charge-transfer complex between the reactants or through triplet-triplet transfer photosensitization.

The irradiation of a mixture of 1,2,3-triphenylcyclopropene and fumaronitrile results in several this compound adducts. The product distribution can be influenced by the reaction conditions, such as the use of a sensitizer.

The following table summarizes the product yields from the photocycloaddition of 1,2,3-triphenylcyclopropene with fumaronitrile under different conditions.

ReactantsConditionsProduct(s)Yield (%)
1,2,3-Triphenylcyclopropene + FumaronitrileDirect irradiation (λ > 315 nm)exo-2,3-Dicyano-1,4,5-triphenylthis compound15
endo-2,3-Dicyano-1,4,5-triphenylthis compound10
exo-2,4-Dicyano-1,3,5-triphenylthis compound5
1,2,3-Triphenylcyclopropene + FumaronitrileSensitized with thioxanthen-9-one (B50317) (λ > 358 nm)exo-2,3-Dicyano-1,4,5-triphenylthis compound20
endo-2,3-Dicyano-1,4,5-triphenylthis compound25
exo-2,4-Dicyano-1,3,5-triphenylthis compound8

Strain-Release Driven Transformations

The high ring strain of the this compound skeleton makes it a suitable substrate for strain-release driven reactions. When activated with appropriate functional groups, such as a sulfonyl group, the central bond of the this compound can be cleaved by nucleophiles or radical species, leading to the formation of functionalized cyclopentane (B165970) derivatives nih.govresearchgate.net. These sulfonyl-substituted housanes are noted for their bench stability and their utility in these transformations nih.govresearchgate.net.

An example of a nucleophilic strain-release reaction is the addition of dibenzylamine (B1670424) to a this compound sulfone. This reaction requires heating to overcome the activation barrier for the ring opening acs.org. The higher temperature required for the reaction of the this compound derivative compared to its bicyclo[1.1.0]butane analog highlights the nuanced interplay between ring strain and electronic effects in governing reactivity acs.org.

The table below details the reaction of a this compound sulfone with a nucleophile.

This compound DerivativeReagentConditionsProduct
1-(Phenylsulfonyl)this compoundDibenzylamine80 °CN,N-Dibenzyl-3-(phenylsulfonyl)cyclopentan-1-amine

Theoretical and Computational Investigations of Bicyclo 2.1.0 Pentane

Quantum Chemical Calculation Methods

A variety of computational methods have been applied to study bicyclo[2.1.0]pentane, each offering a different balance of accuracy and computational cost. The choice of method is often dictated by the specific property or reaction being investigated, particularly for processes involving the breaking of strained bonds and the formation of biradical intermediates.

Multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are essential for describing the electronic structure of this compound, especially in the context of its thermal reactions. rsc.orgchem960.com These methods are capable of accurately modeling systems with significant multireference character, such as the transition states and intermediates involved in the isomerization of this compound.

Three key thermal reactions have been investigated using CASSCF and CASPT2-g3: isomerization to cyclopentene (B43876), isomerization to 1,4-pentadiene, and cycloaddition to fumaronitrile (B1194792). rsc.orgrsc.org For the unimolecular reactions, the active space in these calculations typically included the σ and σ* orbitals of the C1–C4 and C2–C3 bonds, which are directly involved in the bond-breaking processes. rsc.org These calculations have been instrumental in understanding the mechanistic debates surrounding these unusual reactions. rsc.orgrsc.org For instance, CASSCF calculations were used to locate the transition state for the addition of fumaronitrile, revealing a biradical intermediate that explains the experimentally observed loss of stereochemistry. rsc.org

Density Functional Theory (DFT) has been widely used to investigate the geometry, vibrational spectra, and reaction mechanisms of this compound and its derivatives. The selection of the functional is crucial for obtaining reliable results.

PBE0: The PBE0 hybrid functional, combined with the 6-311G** basis set, has been used to study the relationship between hyperconjugation and the 1,2-shift rearrangement reactivity in this compound radical cations. figshare.comacs.org These calculations of 1H hyperfine coupling constants and atomic spin densities were in good agreement with experimental values, validating the computational approach. figshare.comacs.org

B3LYP: The B3LYP functional is a popular choice for studying the structural and vibrational properties of this compound. tsijournals.com It has been employed with the 6-311G**(d,p) basis set to calculate optimized geometries, total energies, and vibrational spectra. tsijournals.com

UB3LYP: For open-shell systems, such as the biradicaloid transition state in the isomerization of bicyclo[2.1.0]pent-2-ene to cyclopenta-1,3-diene, the unrestricted B3LYP (UB3LYP) functional has proven effective. acs.org Despite significant spin contamination in the transition state, UB3LYP performed well in predicting activation enthalpies. acs.org

DFT FunctionalBasis SetApplication in this compound StudiesReference
PBE06-311G Studying hyperconjugation in radical cations and its role in 1,2-shift rearrangements. figshare.comacs.org
B3LYP6-311G(d,p)Calculation of optimized geometry, total energies, and vibrational spectra. tsijournals.com
UB3LYP-Investigating reactions with biradicaloid transition states, such as isomerization to cyclopentadiene (B3395910). acs.org

High-level ab initio methods provide benchmark data for the energetics and structures of this compound and its reactions.

Møller-Plesset Perturbation Theory (MP2 and MP4): MP2 theory is frequently used for geometry optimizations. For example, equilibrium geometries and transition states for the hydroxylation of this compound were fully optimized at the MP2 level with 6-31G* and 6-31G** basis sets. wayne.edu The more computationally expensive MP4 level of theory is then used to compute more accurate energy differences and barrier heights for these optimized structures. wayne.eduaip.org For instance, MP4 calculations were used to determine that abstraction of the endo hydrogen by an OH radical is favored over the exo hydrogen. wayne.edu

Coupled Cluster Theory (CCSD(T)): The "gold standard" CCSD(T) method is used for highly accurate single-point energy calculations. It has been used to obtain reliable strain energy estimates for this compound. smolecule.com The CR-CCSD(T) method, a completely renormalized coupled-cluster approach, has been used to predict the activation enthalpy for the rearrangement of bicyclopentene into cyclopentadiene, yielding a result in good agreement with experimental data. acs.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms of this compound. By calculating the energies of reactants, products, and transition states, and by mapping out the potential energy surface, researchers can gain a detailed understanding of reaction pathways.

Computational chemistry provides quantitative predictions of the key energetic factors that govern chemical reactions. For this compound, these calculations have been crucial for comparing different possible reaction pathways.

For example, in modeling the hydroxylation of this compound, ab initio calculations showed that the transition state for concerted oxygen insertion leading to the endo-alcohol is 1.3 kcal/mol lower in energy than the one leading to the exo-alcohol. wayne.edu Similarly, the activation barrier for abstraction of the endo hydrogen by a hydroxyl radical was found to be 1.4 kcal/mol lower than for the exo hydrogen. wayne.edu In another study, the activation enthalpy for the thermal isomerization of bicyclopentene to cyclopentadiene was predicted to be 25.5 kcal/mol using the CR-CCSD(T) method, which aligns well with experimental findings. acs.org Theoretical studies have also highlighted that in the absence of delocalization effects, the activation barriers for the ring-opening of housanes would be approximately 10 kcal/mol higher, underscoring the importance of electronic effects in addition to strain release. nih.gov

Reaction / ProcessComputational MethodCalculated Energy (kcal/mol)Finding
Oxygen Insertion TSMP4//MP2ΔΔE = 1.3Endo alcohol formation is favored.
Hydrogen Abstraction by OH radicalMP4//MP2ΔΔE = 1.4Endo hydrogen abstraction is favored.
Isomerization of Bicyclopentene to CyclopentadieneCR-CCSD(T)ΔH‡ = 25.5Activation enthalpy in good agreement with experiment.
Ring-Opening Delocalization Effect-~10Delocalization significantly lowers the activation barrier.

Mapping the potential energy surface (PES) provides a global view of a chemical reaction, revealing the energetic landscape that connects reactants, intermediates, and products. For this compound, PES explorations have clarified complex reaction dynamics.

The PES for the interconversion of endo- and exo-bicyclo[2.1.0]pent-2-yl radicals is found to be extremely shallow, with a very low barrier separating the two nearly equal energy radicals. wayne.edu This shallow surface has implications for the stereoselectivity of radical trapping reactions. wayne.edu More complex PES have been explored for reactions involving changes in spin state. For example, the ring closure of triplet cyclopentane-1,3-diyl to form singlet this compound was studied by mapping both the singlet and triplet PES. uc.pt This work reported, for the first time, the minimum energy crossing points (MECPs) between the two surfaces, demonstrating that at cryogenic temperatures, the reaction can only occur via a spin-forbidden heavy-atom quantum tunneling mechanism. uc.pt

Computational Modeling of Transition States

Computational modeling has been instrumental in characterizing the transition states involved in reactions of this compound. For instance, ab initio molecular orbital calculations have been employed to model the stereochemistry of its hydroxylation. In these studies, equilibrium geometries and transition states were fully optimized using Møller-Plesset perturbation theory (MP2) with 6-31G* and 6-31G** basis sets. The nature of these transition states as first-order saddle points was confirmed through frequency calculations at the same level of theory. wayne.edu

These computational approaches have revealed a preference for the endo approach in various reactions. For example, the abstraction of the endo hydrogen by a hydroxyl radical is favored over the exo hydrogen by 1.4 kcal/mol. wayne.edu Similarly, in a concerted oxygen insertion modeled with water oxide (H₂OO), the transition state leading to the endo alcohol is 1.3 kcal/mol lower in energy. wayne.edu This endo preference is attributed to the stabilization of the transition states by the cyclopropylcarbinyl system. wayne.edu

The transition state connecting the nonplanar endo- and exo-bicyclo[2.1.0]pent-2-yl radicals has a very small activation barrier of 0.39 kcal/mol at the MP2/6-31G* level. wayne.edu However, this small barrier disappears when zero-point energy (ZPE) corrections are applied. wayne.edu

ReactionFavored ProductEnergy Difference (kcal/mol)Computational Method
Hydrogen abstraction by OH radicalendo1.4MP4/6-31G//MP2/6-31G
Concerted oxygen insertion by H₂OOendo-alcohol1.3MP4/6-31G//MP2/6-31G
Interconversion of bicyclopent-2-yl radicals-0.39 (disappears with ZPE)MP2/6-31G*

Analysis of Biradical Character in Intermediates and Transition States

The electronic structure of intermediates and transition states in this compound reactions often exhibits significant biradical character. This has been investigated using various computational methods. Electronic structure calculations have shown that the singlet-triplet energy gaps for diradical species derived from this compound are relatively small, indicating substantial biradical character in certain reaction pathways. smolecule.com

In the thermal isomerization of bicyclo[2.1.0]pent-2-ene to cyclopenta-1,3-diene, the reaction proceeds through a concerted path involving a transition state with high biradical character. acs.org The UB3LYP functional, despite the high spin contamination in the singlet biradicaloid transition state, has performed well in predicting the activation enthalpy for this rearrangement. acs.org The transition state for the isomerization of tricyclo[2.1.0.0²,⁵]pentane to cyclopenta-1,3-diene was found to be nearly degenerate with the triplet state, highlighting the biradical nature of these species. acs.org

The photochemical reactions of this compound also involve biradical intermediates. For example, the photoredox-catalyzed synthesis of housanes proceeds through a 1,4-triplet diradical intermediate, which undergoes intersystem crossing before ring closure. smolecule.com

ReactionIntermediate/Transition StateKey Finding
General ReactionsDiradical speciesSmall singlet-triplet energy gaps
Isomerization of bicyclo[2.1.0]pent-2-eneTransition stateHigh biradical character
Isomerization of tricyclo[2.1.0.0²,⁵]pentaneTransition stateNearly degenerate with triplet state
Photoredox synthesis of housanesIntermediate1,4-triplet diradical

Kinetic Modeling of Isomerization Reactions

The kinetics of the thermal isomerization of this compound have been a subject of both experimental and computational studies. The rearrangement of this compound to cyclopentene is a well-characterized unimolecular reaction. cdnsciencepub.com Computational studies using methods like CR-CCSD(T) have predicted an activation enthalpy of 25.5 kcal/mol for the rearrangement of bicyclo[2.1.0]pent-2-ene to cyclopenta-1,3-diene, which is in good agreement with experimental data. acs.org

Kinetic investigations of substituted bicyclo[2.1.0]pentanes have also been performed. For example, the thermal equilibration of substituted bicyclo[2.1.0]pentanes has been studied to understand the influence of substituents on the isomerization kinetics. researchgate.net

Molecular Dynamics and Conformational Studies

Molecular dynamics simulations and conformational analyses provide insights into the dynamic behavior and three-dimensional structure of this compound and its derivatives.

Skeletal Inversion Dynamics and Intramolecular Energy Flow

Classical trajectory calculations have been utilized to study the skeletal inversion and intramolecular energy flow in this compound. aip.org These studies employ semiempirical potential-energy surfaces that include terms for bond stretching, bending, and torsion. aip.org The results of these trajectory calculations for the random energization of vibrational modes are consistent with the predictions of statistical unimolecular theory. aip.org

The skeletal inversion barrier is relatively low, which facilitates rapid ring-flipping dynamics. smolecule.com The calculated barrier for ring inversion is approximately 34.7 kcal/mol higher than the barrier for exo-endo stereochemical interconversion. smolecule.com Power spectral analysis of molecular dynamics trajectories supports a statistical behavior, indicating that energy is rapidly redistributed throughout the molecule. aip.org

Intramolecular Vibrational Redistribution Rates

The rate at which vibrational energy is redistributed within the this compound molecule is a key factor in its reaction dynamics. Power spectral analysis of molecular dynamics trajectories reveals high intramolecular vibrational redistribution (IVR) rates. smolecule.comaip.org The significant broadening and overlapping of spectral bands indicate that energy flows rapidly between different vibrational modes. aip.org

For initial excitation of the flap mode in the range of 30–60 kcal/mol, the calculated total intramolecular vibrational relaxation rates are significantly larger than the microcanonical ring inversion rates. aip.org This rapid IVR further supports the statistical character of the ring inversion process. smolecule.comaip.org

Conformational Analysis of this compound Derivatives

The conformational behavior of this compound and its derivatives has been investigated through both theoretical and experimental methods. The parent molecule has a "flattened" geometry compared to cyclopentane (B165970), with the five-membered ring adopting a fixed envelope conformation. smolecule.com

X-ray diffraction studies of cis- and trans-1,3-disubstituted housanes (bicyclo[2.1.0]pentanes) show that they can be considered as flattened analogues of the corresponding cyclopentane derivatives, also with a fixed envelope conformation of the five-membered ring. enamine.netresearchgate.netsemanticscholar.org The folding angle between the two ring planes, a critical parameter for strain, has been determined to be approximately 88.46 degrees in derivatives through X-ray crystallography. smolecule.com Computational studies have also been used to explore the conformational preferences of various substituted bicyclo[2.1.0]pentanes. grafiati.com

Derivative TypeConformationKey Feature
Parent this compoundFixed envelope"Flattened" geometry
cis- and trans-1,3-disubstitutedFixed envelopeFlattened analogues of cyclopentane derivatives

Advanced Computational Characterization of this compound

Advanced computational methods have become indispensable for elucidating the complex electronic structure and reactivity of strained molecules like this compound. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, offering a detailed picture of spectroscopic properties, ionization phenomena, and reaction selectivities.

Calculation of Spectroscopic Parameters (e.g., Hyperfine Coupling Constants)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For radical species, the calculation of hyperfine coupling constants (hfccs) is particularly important as they provide a direct measure of the distribution of unpaired electron spin density and are experimentally accessible through techniques like electron paramagnetic resonance (EPR) spectroscopy.

In the case of the this compound radical cation, density functional theory (DFT) calculations have been employed to study its electronic structure. nih.govacs.org Specifically, the PBE0/6-311G** level of theory has been used to calculate the ¹H hyperfine coupling constants. acs.org These calculations reveal that the unpaired spin density is primarily localized on the bridgehead carbons and the methylene (B1212753) bridge.

The computed hyperfine couplings show good agreement with experimental values, which validates the computational approach. nih.govacs.org This agreement is critical as it allows for a reliable interpretation of the molecule's electronic properties. The calculations have been instrumental in evaluating the role of hyperconjugation, which is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital. nih.gov It was found that the dihedral angles of the β-hydrogens relative to the p-orbitals containing the spin density align with the Heller-McConnell relationship, further confirming the reliability of the computational model to measure hyperconjugation. acs.org A key finding is that the endo β-hydrogen on the methylene bridge exhibits the largest hyperconjugative interaction. nih.govacs.org This stereoelectronic preference is significant as it weakens the endo C-H bond, predisposing it to migration in rearrangement reactions. nih.gov

Calculated and Experimental Hyperfine Coupling Constants (G) for this compound Radical Cation
PositionCalculated Value (PBE0/6-311G**)Experimental Value
Bridgehead-H (2H)11.412.0
endo-CH₂ (2H)54.555.1
exo-CH₂ (2H)1.4<2.5
Bridge-H (endo)49.048.5
Bridge-H (exo)1.1<2.5

Theoretical Studies on Ionization Potentials via Extended Koopmans' Theorem (EKT)

The ionization potential (IP), the energy required to remove an electron from a molecule, is a fundamental electronic property. Koopmans' theorem offers a simple method for estimating IPs from Hartree-Fock theory, equating the first IP to the negative of the highest occupied molecular orbital (HOMO) energy. wikipedia.org However, this "frozen orbital" approximation neglects the effects of orbital relaxation (the rearrangement of the remaining electrons) and electron correlation, leading to inaccuracies. wikipedia.org

Modern DFT calculations provide more accurate IPs by computing the energy difference between the neutral molecule and the resulting cation. This approach can distinguish between the vertical ionization potential (IPᵥ), where the cation retains the geometry of the neutral molecule, and the adiabatic ionization potential (IPₐ), where the cation relaxes to its lowest energy geometry. The difference between these two values is the reorganization energy. acs.org

For this compound, explicit DFT calculations (B3LYP*-D3/STO-QZ4P) have shown an unusually large reorganization energy of nearly 1 eV upon ionization. acs.org The calculated adiabatic IP is 8.34 eV, while the vertical IP is significantly higher at 9.30 eV. acs.orgresearchgate.net This large difference underscores the significant geometric changes that occur upon electron removal from this strained ring system and highlights the inadequacy of the simple Koopmans' theorem for such molecules. The calculated adiabatic IP of 8.34 eV shows reasonable agreement with the experimental value of approximately 8.6 eV. acs.orgresearchgate.net The Extended Koopmans' Theorem (EKT) provides a more rigorous theoretical framework for calculating ionization potentials from correlated wavefunctions, offering a pathway to exact IPs. arxiv.orgarxiv.org The significant reorganization energy calculated for this compound is consistent with the principles underlying EKT, which account for electron correlation and orbital relaxation effects.

Calculated and Experimental Ionization Potentials (eV) of this compound
ParameterCalculated Value (B3LYP*-D3/STO-QZ4P)Experimental Value
Adiabatic IP (IPₐ)8.34~8.6
Vertical IP (IPᵥ)9.30
Reorganization Energy (IPᵥ - IPₐ)0.96N/A

Computational Insights into Regioselectivity and Stereoselectivity

Computational studies have been vital in explaining the high degree of selectivity observed in reactions involving this compound and its derivatives. rsc.orgresearchgate.net These insights are crucial for designing synthetic strategies that yield specific isomers of a product. acs.org

Stereoselectivity: Theoretical calculations have provided a clear rationale for the stereoselectivity of the 1,2-shift rearrangement of this compound radical cations to cyclopentene radical cations. nih.govacs.org As established through the calculation of hyperfine coupling constants, the hyperconjugative interaction is strongest with the endo β-hydrogen on the methylene bridge. acs.org This interaction selectively weakens the endo C-H bond, thereby lowering the energy barrier for the sigmatropic migration of the endo substituent to the bridgehead carbon. nih.gov Consequently, regardless of the substituent, the migrating group from the methylene bridge is preferentially the one in the endo position, a direct result of this stereoelectronic control. nih.govacs.org

Regioselectivity: Computational methods have also shed light on the regioselectivity of cycloaddition reactions. For instance, in the photocatalyzed [2+2] cycloaddition of cyclopropenes with electron-deficient alkenes to form this compound derivatives, the observed regioselectivity can be explained by examining the stability of radical intermediates. acs.org Theoretical models suggest that the reaction proceeds through a 1,4-diradical intermediate. The regioselectivity is dictated by the formation of the more stable initial radical adduct. For example, in reactions involving substituted cyclopropenes, the greater stability of a benzylic radical compared to an alkyl radical directs the initial bond formation to yield the precursor of the final product with a specific regiochemistry. acs.org

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bicyclo[2.1.0]pentane derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton and the connectivity of atoms, while more advanced techniques like the Nuclear Overhauser Effect are indispensable for assigning stereochemistry.

The structures of this compound adducts, often formed through photocycloaddition reactions, are largely determined through the detailed interpretation of their ¹H and ¹³C NMR spectra. cdnsciencepub.comresearchgate.net For instance, in the photocycloaddition of cyclopropenes to electron-deficient olefins, the resulting this compound derivatives present complex spectra that, upon analysis, reveal the connectivity and chemical environment of each proton and carbon atom. cdnsciencepub.com The lack of symmetry in certain isomers is readily apparent from both ¹³C and ¹H NMR spectra. cdnsciencepub.com In studies involving the synthesis of functionalized housanes, ¹H NMR is routinely used to determine the yield and diastereomeric ratio of the products in the crude reaction mixture. acs.org The characteristic chemical shifts and coupling constants observed in these spectra are foundational to confirming the formation of the strained bicyclic system.

The analysis of urazole-bridged bicyclic housanes provides another example where both ¹H and ¹³C NMR were crucial. acs.org Following chemical oxidation reactions, NMR spectroscopy was used to identify not only the final olefinic products but also key cationic intermediates. Specifically, ¹³C NMR spectroscopy revealed characteristic signals for carbenium ions, while direct ¹H NMR analysis of the reaction mixture allowed for the observation of the cationic precursors to the final products. acs.org

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of atoms, making it particularly useful for assigning the stereochemistry of complex molecules like this compound derivatives. cdnsciencepub.comresearchgate.netwikipedia.org The NOE is defined as the change in the intensity of one NMR resonance when another is saturated. researchgate.net This effect arises from dipole-dipole cross-relaxation between nuclei, and its magnitude is inversely proportional to the sixth power of the internuclear distance (r⁻⁶), making it highly sensitive to the geometry of the molecule. researchgate.netbeilstein-journals.org

In the study of photocycloadducts of triphenylcyclopropene with fumaronitrile (B1194792) and maleonitrile (B3058920), NOE studies were essential for assigning the stereochemistry of the resulting this compound isomers. cdnsciencepub.com For example, the observation of an 18% increase in the intensity of the signal for the proton at the 5-position upon irradiation of the protons at the 2 and 3-positions allowed for the unambiguous assignment of the exo stereochemistry for the phenyl and cyano groups. cdnsciencepub.com Similarly, a smaller but still significant 4% NOE enhancement between other protons was used to distinguish between different isomers. cdnsciencepub.com These studies highlight the indispensable role of NOE in confirming the three-dimensional arrangement of substituents on the this compound core. cdnsciencepub.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a vital technique for studying species with unpaired electrons, such as free radicals and radical cations. bhu.ac.in It has been instrumental in investigating the reactive intermediates generated from this compound.

ESR spectroscopy has been employed to study the radical reactions of this compound. Photochemical reactions with various radical sources have shown that while hydrogen abstraction can occur, the expected bicyclopentyl (B158630) radicals are often not directly detected. rsc.org Instead, the ESR spectra reveal the presence of rearranged species, such as cyclopent-3-enyl radicals, indicating that if the bicyclopentyl radicals are formed, they undergo rapid fission of the central C1-C4 bond. rsc.org In some cases, the postulated presence of radical intermediates in reactions of bicyclo[1.1.0]butane, a related strained compound, has been supported by ESR studies, often in conjunction with spin trapping agents to detect transient species. nih.govpitt.edu

The radiolytic oxidation of this compound in Freon matrices at low temperatures (77K) allows for the direct detection and characterization of its radical cation by ESR spectroscopy. rsc.org These studies have shown that the initial product is the cyclopentane-1,3-diyl radical cation, which retains Cₛ symmetry. rsc.org This intermediate features the development of planar carbon centers at the original bridgehead positions. Upon warming to approximately 100K, this radical cation undergoes a subsequent isomerization via an intramolecular hydrogen transfer to form the more stable cyclopentene (B43876) radical cation, which is also characterized by its distinct ESR spectrum. rsc.org

X-ray Diffraction Studies of Crystalline this compound Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for molecules that can be crystallized, offering precise bond lengths, bond angles, and solid-state conformations. This technique has been applied to derivatives of this compound to confirm their molecular structure.

For instance, X-ray diffraction studies have been performed on cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentanes, also known as housanes. semanticscholar.orgresearchgate.netacs.orgresearchgate.net These analyses revealed that the housane scaffold can be considered a flattened analogue of the corresponding cyclopentane (B165970) derivatives, with the five-membered ring fixed in an envelope conformation. semanticscholar.orgresearchgate.netacs.orgresearchgate.net The structure of a highly strained N-tosyl spiro[azetidine-3,2′-bicyclo[2.1.0]pentane] was also unequivocally confirmed by X-ray crystallographic analysis, verifying the connectivity and stereochemistry of this complex spirocyclic system. acs.org

Ring Strain and Molecular Dynamics of Bicyclo 2.1.0 Pentane Systems

Nature and Quantification of Ring Strain in Bicyclo[2.1.0]pentane

This compound, colloquially known as housane, is a highly strained bicyclic alkane with the molecular formula C₅H₈. Its structure consists of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring, which is the primary source of its significant ring strain. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, a phenomenon explained by Baeyer strain theory, as well as from torsional strain. The fusion of the two small rings forces a rigid, "flattened" envelope conformation upon the five-membered ring system.

The total strain energy of this compound has been determined through both experimental and computational methods. Experimental measurements of its heat of hydrogenation to cyclopentane (B165970) gave a value of -56 kcal mol⁻¹ askfilo.com. Computational studies have reported strain energies in the range of 55.6 to 57.3 kcal/mol acs.orgmdpi.com. This high strain energy is a cumulative effect of the strain within the individual rings and the additional strain introduced by their fusion. For comparison, the strain energy of an isolated cyclopropane ring is approximately 27.5 kcal/mol, and that of a cyclobutane ring is about 26.3 kcal/mol smolecule.com. The strain energy of this compound is nearly the sum of these two, indicating that the fusion does not significantly alter the inherent strain of each ring component mdpi.comthieme-connect.de.

The unique geometry of this compound is characterized by its bond lengths and angles. Microwave spectroscopy studies have provided precise measurements of its structural parameters. The central, shared C1-C4 bond is approximately 1.536 Å, while the other bonds in the cyclobutane portion are around 1.565 Å (C2-C3) and 1.507 Å (C1-C2, C4-C3) aip.org. The dihedral angle between the three- and four-membered rings is a critical parameter, determined to be 67.26° aip.org. X-ray crystallographic studies on its derivatives have further confirmed the constrained geometry, showing fixed envelope conformations of the five-membered ring enamine.net.

Strain Energy of this compound and Related Compounds
CompoundStrain Energy (kcal/mol)Method
This compound57.3Calculation acs.org
This compound~56Experimental (Heat of Hydrogenation) askfilo.com
This compound55.6Calculation mdpi.com
Cyclopropane27.5-
Cyclobutane26.3-

Thermal Stability Profiles and Cleavage of the Central Bond

The high ring strain in this compound significantly influences its thermal stability. Upon heating, the molecule undergoes isomerization, primarily driven by the release of this strain. The most prominent thermal reaction is the cleavage of the central C1-C4 bond, leading to the formation of a more stable isomer, cyclopentene (B43876) smolecule.comwikipedia.org. This isomerization process is typically observed at elevated temperatures, around 330 °C smolecule.comwikipedia.org.

The cleavage of the central bond in this compound systems has been a subject of both experimental and theoretical investigations cdnsciencepub.comrsc.orgresearchgate.net. Computational studies using methods such as CASPT2–g3 and CASSCF have been employed to understand the mechanistic pathways of this and other thermal reactions of this compound rsc.orgresearchgate.netchem960.com. These studies help to elucidate the electronic changes that occur during the bond-breaking process. The thermal stability can be influenced by substituents on the this compound framework. For instance, the thermal stability of various substituted bicyclo[2.1.0]pentanes has been examined, with a particular focus on the isomerization resulting from the cleavage of the central bond cdnsciencepub.comresearchgate.net.

In addition to the isomerization to cyclopentene, other thermal rearrangements have been studied. For example, the thermal rearrangements of 2-methylenethis compound have been investigated theoretically, exploring the potential energy surface to understand its pyrolysis behavior nih.gov.

Thermal Properties of this compound
PropertyValueNotes
Isomerization Temperature~330 °CRearranges to cyclopentene smolecule.comwikipedia.org
Primary Thermal ReactionCleavage of the central C1-C4 bondLeads to strain release cdnsciencepub.comresearchgate.net

Interconversion Dynamics and Activation Barriers in Strained Systems

The rigid structure of this compound still allows for certain molecular motions, such as ring-flipping or inversion of the five-membered ring. However, due to the fused cyclopropane, these dynamics are significantly constrained compared to a simple cyclopentane ring. The molecule is locked into a fixed envelope conformation smolecule.com.

Theoretical calculations have been used to determine the activation barriers for these interconversion processes. The barrier for the skeletal inversion, or ring-flipping, of the this compound system has been calculated to be relatively low, suggesting rapid dynamics for this particular motion smolecule.com. More specifically, the activation energy for the exo-endo stereochemical interconversion has been calculated to be in the range of 158-164 kJ/mol smolecule.com. Another study calculated the barrier for ring inversion to be approximately 34.7 kcal/mol higher than the barrier for exo-endo interconversion smolecule.com.

The presence of substituents can influence these dynamics. Studies on substituted this compound derivatives have examined the ring-flipping process and its associated energy barriers researchgate.net. Ab initio molecular orbital calculations on the endo- and exo-bicyclo[2.1.0]pent-2-yl radicals show that while both are significantly pyramidal, they are nearly equal in energy (ΔE < 0.3 kcal/mol) and are separated by a very low barrier of approximately 0.4 kcal/mol wayne.edu.

Comparative Analysis with Other Strained Bicyclic Scaffolds (e.g., Bicyclo[1.1.1]pentanes, Bicyclo[1.1.0]butanes)

The properties of this compound are best understood when compared with other highly strained bicyclic systems, such as bicyclo[1.1.1]pentane and bicyclo[1.1.0]butane. These molecules all feature fused small rings, leading to significant ring strain, but the nature of this strain and the resulting reactivity differ.

Bicyclo[1.1.1]pentane consists of two cyclobutane rings fused at a shared edge, resulting in a "propeller"-like structure. Its strain energy is even higher than that of this compound, with reported values around 66.6 to 66.9 kcal/mol mdpi.comacs.org. Despite this high strain, bicyclo[1.1.1]pentane is remarkably stable thermally nih.gov.

Bicyclo[1.1.0]butane is composed of two fused cyclopropane rings and exhibits a very high strain energy of approximately 66.5 kcal/mol, which is more than the sum of two individual cyclopropane rings mdpi.com. This additional strain is attributed to the distortion at the bridgehead carbons thieme-connect.de.

When comparing reactivity, particularly in ring-opening reactions, it is not solely the magnitude of the strain release that dictates the reaction rate. Electronic delocalization effects in the transition state also play a crucial role nih.gov. For instance, in nucleophilic ring-opening reactions, bicyclo[1.1.0]butane is more reactive than this compound, despite the latter having a comparable or slightly lower strain energy nih.gov. This is because the activation barriers for ring-opening in bicyclo[1.1.0]butanes are significantly lowered by delocalization effects, which are more pronounced due to the presence of two three-membered rings nih.govchemrxiv.org. It has been suggested as a "rule of thumb" that each three-membered ring fused to a breaking bond lowers the activation barrier by about 10 kcal/mol nih.gov. In the absence of these delocalization effects, the activation barriers for bicyclo[1.1.0]butanes and bicyclo[2.1.0]pentanes would be approximately 20 and 10 kcal/mol higher, respectively nih.govchemrxiv.org.

Comparative Analysis of Strained Bicyclic Scaffolds
CompoundStructureStrain Energy (kcal/mol)Key Features
This compoundFused cyclopropane and cyclobutane55.6 - 57.3 acs.orgmdpi.comThermally isomerizes to cyclopentene smolecule.comwikipedia.org.
Bicyclo[1.1.1]pentaneFused cyclobutanes66.6 - 66.9 mdpi.comacs.orgThermally stable despite high strain nih.gov.
Bicyclo[1.1.0]butaneFused cyclopropanes~66.5 mdpi.comHighly reactive due to both strain and delocalization effects nih.gov.

Applications and Emerging Research Directions in Organic Synthesis

Bicyclo[2.1.0]pentane as a Versatile Synthetic Intermediate

This compound and its derivatives serve as versatile intermediates in organic synthesis, largely due to their high reactivity and well-defined stereochemistry. smolecule.com The inherent strain within the molecule, estimated at 57.3 kcal/mol, facilitates a range of chemical transformations that are not accessible with less strained carbocycles. acs.org Chemists have developed methods to synthesize functionalized housanes, which can then be used as building blocks for more complex structures. For instance, palladium-catalyzed intramolecular cyclopropanation strategies have been reported to produce various substituted housanes in high yields. acs.org

These intermediates are particularly valuable because the fused ring system provides a rigidified version of a cyclopentane (B165970) ring, locking it into a specific conformation. acs.org This rigidity is advantageous in synthetic campaigns where precise control over the spatial arrangement of substituents is crucial. The development of synthetic sequences, such as the LiHMDS-mediated intramolecular cyclization of substituted cyclopentane carboxylates, allows for the diastereoselective preparation of housane-1-carboxylic acids on a large scale. researchgate.netresearchgate.net These intermediates can then be converted into other valuable compounds, including bicyclic γ-amino acids. researchgate.netresearchgate.net

Development of Novel Molecular Scaffolds with Tuned Functional Properties

The this compound framework is increasingly recognized as a unique three-dimensional (3D) scaffold for the development of novel molecules, particularly in medicinal chemistry. enamine.net Saturated, C(sp³)-rich scaffolds are highly sought after in drug discovery programs as they can improve pharmacological properties compared to flat, aromatic systems. enamine.netrsc.org Housane is considered a potential bioisostere of cyclopentane, offering a more rigid and structurally defined alternative. chemrxiv.org

Research has focused on synthesizing and characterizing housane derivatives to tune their physicochemical properties. Studies comparing 1,3-disubstituted housanes to their cyclopentane counterparts have revealed that the bicyclic core can slightly increase hydrophilicity while not significantly affecting the pKa of acidic or basic functional groups. researchgate.netresearchgate.netenamine.net This allows for subtle modulation of a molecule's properties without drastic changes to its electronic character. X-ray diffraction studies have confirmed that these housane derivatives act as flattened analogs of cyclopentanes with a fixed envelope conformation, making them valuable for probing interactions with biological targets where conformational rigidity is beneficial. researchgate.netresearchgate.net

PropertyThis compound DerivativeCorresponding Cyclopentane DerivativeFinding
Hydrophilicity IncreasedBaselineLogP units increased by 0.07–0.25. researchgate.netenamine.net
Acidity (pKa) Not significantly affectedBaselineThe rigid scaffold does not greatly alter the pKa of attached functional groups. researchgate.netenamine.net
Conformation FixedFlexibleThe housane core is a flattened analogue with a fixed envelope conformation. researchgate.netresearchgate.net

Table 1: A comparative overview of physicochemical properties between this compound scaffolds and their Cyclopentane analogs, based on research findings.

Role as Strain-Release Reagents in Chemical Transformations

The high ring strain of this compound is a key driver of its reactivity, making it an effective strain-release reagent. chemrxiv.org The energy stored in the strained C-C bonds can be liberated to fuel chemical reactions, enabling transformations that would otherwise be thermodynamically unfavorable or require harsh conditions. rsc.orgchemrxiv.org This "spring-loaded" character is central to its utility in modern synthetic chemistry. acs.orgnih.gov

Strain-release-driven transformations involving housanes are diverse. One notable example is the diastereospecific 1,2-ester migration in polysubstituted housanes, which allows for the rapid synthesis of functionalized bicyclic imides. chemrxiv.orgchemrxiv.org Another powerful application is in cycloaddition reactions. For instance, this compound derivatives can participate in [2π+2σ] cycloadditions with alkenes, providing a modular and atom-economical pathway to synthesize bicyclo[2.2.1]heptanes. researchgate.net The release of strain provides a powerful thermodynamic driving force for these reactions, enabling the construction of complex polycyclic frameworks. smolecule.com

Reaction TypeReagentsKey FeatureProduct
Diastereospecific 1,2-Ester Migration Polysubstituted housaneStrain-release driven rearrangementFunctionalized bicyclic imide chemrxiv.org
[2π+2σ] Cycloaddition This compound, AlkenesBoronyl radical catalysisBicyclo[2.2.1]heptane researchgate.net
Ring Opening Functionalized housaneCleavage of strained C-C bondDiverse functionalized cyclopentane derivatives acs.org

Table 2: Selected examples of chemical transformations driven by the strain-release properties of the this compound core.

Potential Applications in Materials Science Research

While the exploration of this compound in materials science is still emerging, its unique structural properties suggest significant potential. smolecule.com The rigid, compact nature of the housane scaffold could be leveraged to create novel polymers or materials with enhanced mechanical properties. smolecule.com The defined three-dimensional structure could introduce specific packing motifs or cross-linking points in a polymer network, potentially influencing properties like thermal stability, rigidity, and tensile strength. The solubility characteristics of this compound are also a relevant factor in its potential application in material science, where processing and formulation are key. solubilityofthings.com The related bicyclo[1.1.1]pentane (BCP) scaffold has already found applications in materials settings, providing a precedent for the utility of strained bicyclic systems in this field. researchgate.net

Utility in Constructing Complex Molecular Architectures

The synthesis of complex molecular architectures is a central goal of organic chemistry, and this compound provides a unique starting point for this endeavor. Its inherent reactivity and defined stereochemistry allow for the efficient and selective construction of intricate scaffolds. rsc.orgchemrxiv.org Recent advances have focused on stereoselective methods to create highly functionalized and polysubstituted housanes. rsc.org

One powerful strategy involves a two-step sequence combining a silver- or gold-catalyzed cyclopropenation of an alkyne followed by a [2+2] photocycloaddition with an alkene. acs.orgresearchgate.net This method, which can be performed with a photocatalyst under blue LED irradiation, yields highly substituted housanes with excellent stereoselectivity. acs.orgresearchgate.net The ability to create multiple contiguous all-carbon-quaternary centers—a significant synthetic challenge—highlights the utility of this approach. rsc.orgchemrxiv.org The resulting complex housanes can then serve as precursors to other molecular frameworks through subsequent strain-release diversification. chemrxiv.orgchemrxiv.org

Synthetic MethodologyCatalysis / ConditionsKey OutcomeReference
Sequential [2+1] and [2+2] Cycloadditions Ag/Au catalysis, then photocatalysis (blue LED)Highly functionalized, stereodefined housanes acs.orgresearchgate.net
Visible Light [2+2] Cycloaddition Organic dye photocatalystPolysubstituted housanes with all-carbon-quaternary centers rsc.orgchemrxiv.orgchemrxiv.org
Intramolecular Cyclopropanation Palladium carbenesFunctionalized housanes from acyclic precursors acs.org
Intramolecular Cyclization LiHMDS-mediatedDiastereoselective synthesis of housane carboxylic acids researchgate.netresearchgate.net

Table 3: Overview of modern synthetic methodologies for constructing complex molecular architectures based on the this compound scaffold.

Integration into Advanced Synthetic Methodologies

The unique reactivity of this compound positions it for integration into advanced synthetic methodologies, including as a potential tool in fields like bioorthogonal chemistry. Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. nih.gov Many of these reactions rely on reagents with unique reactivity, often driven by strain or unconventional electronic properties. nih.gov

While this compound itself has not been widely reported as a bioorthogonal reagent, related strained carbocycles like bicyclo[1.1.0]butane (BCB) are used as reactive probes for chemoselective bioconjugation. digitellinc.com The strain-release principle is fundamental to these applications. Given that the reactivity of housane is also dominated by its high ring strain, its derivatives represent a promising, yet largely unexplored, class of reagents for such advanced applications. The development of methodologies for late-stage functionalization of the this compound core could enable the construction of diverse molecular tools designed for specific chemical or biological tasks. digitellinc.com

Q & A

Q. What are the optimal synthetic routes for bicyclo[2.1.0]pentane, and how can purity be ensured?

this compound is typically synthesized via cyclopropanation reactions or ring-opening/ring-closing strategies. A common method involves the reaction of diazo compounds with strained olefins under photolytic or thermal conditions. Purity is ensured through rigorous characterization using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). For reproducibility, experimental protocols must detail solvent polarity, temperature, and catalyst selection, as these factors influence reaction pathways and byproduct formation .

Q. How is the molecular structure of this compound determined experimentally?

Microwave spectroscopy and X-ray crystallography are primary methods. Microwave studies provide precise bond lengths (e.g., C1–C2 = 1.528 Å, C2–C3 = 1.565 Å) and dihedral angles (67.26°), while X-ray diffraction confirms the bicyclic framework. Isotopic labeling (e.g., 13C substitution) enhances spectral resolution, allowing differentiation of exo/endo hydrogen positions .

Q. What are the dominant reaction pathways for this compound with electrophilic reagents?

Reactions with acids (e.g., acetic acid) or halogens often proceed via ring-opening mechanisms. For example, acetic acid addition induces hydride migration, leading to cyclopentanol derivatives. Isotopic labeling (deuterium tracing) and mass spectrometry are critical for tracking rearrangement pathways and quantifying product ratios .

Advanced Research Questions

Q. How do computational methods resolve discrepancies in experimental structural data for this compound?

Ab initio calculations (e.g., MP2/6-31G*) refine microwave and electron diffraction data by accounting for vibrational averaging and relativistic effects. For instance, computational studies corrected bond-length discrepancies between cyclopropane (1.535 Å) and cyclobutane (1.565 Å) rings, aligning with experimental uncertainties .

Q. What mechanistic insights explain the divergent reactivity of this compound in [2+2] cycloadditions?

Reactions with electron-deficient dienophiles (e.g., fumaronitrile) proceed via diradical intermediates rather than concerted pathways. Evidence includes temperature-independent product ratios and stereochemical scrambling. Radical trapping experiments and spin-density analysis validate this non-concerted mechanism .

Q. How can isotopic labeling resolve contradictions in hydride migration studies during acid-catalyzed ring-opening?

Deuterium tracing (e.g., using acetic acid-O-d) combined with exchange experiments quantifies label retention at α-positions. For this compound, 33–36% deuterium loss during base-catalyzed exchange indicates preferential hydride migration from strained bridgehead carbons, validated by mass spectral shifts (e.g., m/z 55 in cyclohexanone derivatives) .

Q. What experimental design principles minimize artifacts in this compound reaction studies?

Key considerations include:

  • Solvent polarity : Non-polar solvents (e.g., benzene) favor radical intermediates, while polar solvents (e.g., acetonitrile) stabilize ionic pathways.
  • Control experiments : Use methylcyclopentane analogs to isolate rearrangement effects.
  • Data validation : Cross-reference NMR, GC-MS, and isotopic labeling to confirm product identity .

Data Analysis and Interpretation

Q. How are conflicting structural parameters from microwave spectroscopy and electron diffraction reconciled?

Discrepancies arise from differences in experimental conditions (e.g., gas-phase vs. solid-state). Computational reanalysis of electron diffraction data using ab initio geometries (HF/6-31G*) reconciles bond-length differences by incorporating vibrational corrections, achieving consensus with microwave-derived parameters .

Q. What statistical methods are employed to analyze product distributions in complex reaction systems?

Multivariate regression and principal component analysis (PCA) correlate reaction conditions (temperature, solvent) with product ratios. For example, PCA of this compound [2+2] cycloadditions reveals solvent polarity as the dominant factor in diradical vs. ionic pathway selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.